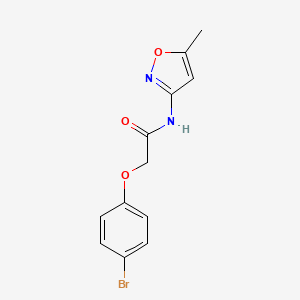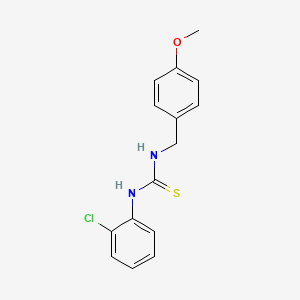
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its effects through its metal ion chelation and antioxidant properties. By binding to metal ions and scavenging free radicals, N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide may help to protect cells and tissues from oxidative damage.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been found to have a range of biochemical and physiological effects. Some of these effects include:
- Metal ion chelation: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has a high affinity for metal ions such as copper, iron, and zinc. By binding to these metals, it may help to prevent their harmful effects on biological systems.
- Antioxidant activity: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been found to exhibit antioxidant activity. This may help to protect cells and tissues from oxidative damage.
- Anti-inflammatory activity: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been found to exhibit anti-inflammatory activity. This may help to reduce inflammation in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments has several advantages and limitations. Some of the advantages include:
- High affinity for metal ions: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has a high affinity for metal ions such as copper, iron, and zinc. This makes it a valuable tool for studying the effects of these metals on biological systems.
- Antioxidant activity: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide exhibits antioxidant activity, making it useful for studying the effects of oxidative stress on biological systems.
- Anti-inflammatory activity: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide exhibits anti-inflammatory activity, making it useful for studying the effects of inflammation on biological systems.
Some of the limitations of using N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments include:
- Limited solubility: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has limited solubility in water, which may make it difficult to use in certain experimental setups.
- Limited stability: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide may be unstable under certain experimental conditions, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. Some of these directions include:
- Further investigation of its metal ion chelation properties: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has a high affinity for metal ions such as copper, iron, and zinc. Further research is needed to fully understand the mechanisms underlying this property and its potential applications.
- Investigation of its effects on specific biological systems: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. Further research is needed to investigate its effects on specific biological systems, such as the cardiovascular or nervous systems.
- Development of new derivatives: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide may serve as a valuable starting point for the development of new derivatives with improved properties or specific applications.
Conclusion:
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its metal ion chelation and antioxidant properties make it a valuable tool for investigating various biological processes. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising. Further investigation of its properties and potential applications may lead to new insights into biological systems and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide involves the reaction of 2-pyridinecarboxaldehyde with 2-mercaptobenzothiazole in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with furfural to yield the final compound. This synthesis method has been well-established and has been used by many researchers to produce N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide for use in their experiments.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been used in a variety of scientific research applications. One of its primary uses is as a metal ion chelator. This compound has been found to have a high affinity for metal ions such as copper, iron, and zinc, making it useful for studying the effects of these metals on biological systems.
In addition to its metal ion chelation properties, N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has also been found to exhibit antioxidant activity. This makes it a valuable tool for studying the effects of oxidative stress on biological systems.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-11(10-5-1-2-6-13-10)15-16-12(19)14-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKVNRSOMWQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)


![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)



![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)
![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)